molecular formula C17H32GdN4O7 B13817840 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

Katalognummer: B13817840
Molekulargewicht: 561.7 g/mol
InChI-Schlüssel: ZGFNGGUWNROSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetic Acid Ligand Systems

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) ligand represents a paradigmatic macrocyclic chelator for lanthanide ions, including gadolinium(III). Its molecular architecture comprises a 12-membered tetraazamacrocycle backbone with four pendant carboxylate arms, creating a preorganized cavity optimized for high-affinity metal coordination. The cyclen (1,4,7,10-tetraazacyclododecane) core adopts a δδδδ or λλλλ gauche conformation depending on metal ion size, while the carboxylate arms form helical Δ or Λ arrangements, yielding two diastereoisomeric pairs: Λ(δδδδ)/Δ(λλλλ) (square antiprismatic, SAP) and Δ(δδδδ)/Λ(λλλλ) (twisted square antiprismatic, TSAP).

In the gadolinium(III) complex, the metal center coordinates to four macrocyclic nitrogen atoms and four carboxylate oxygen atoms, with a ninth coordination site occupied by a water molecule. This SAP geometry dominates for mid-sized lanthanides (Pr–Lu), while larger ions like La(III) favor TSAP configurations. Substitution at the 10-position with a 2-hydroxypropyl group introduces steric and electronic modifications to the parent DOTA structure. The hydroxypropyl moiety may influence conformational equilibria by altering cavity dimensions or through hydrogen-bonding interactions with coordinated water or carboxylate groups, potentially stabilizing specific diastereoisomers under physiological conditions.

Eigenschaften

Molekularformel

C17H32GdN4O7

Molekulargewicht

561.7 g/mol

IUPAC-Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);

InChI-Schlüssel

ZGFNGGUWNROSAD-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Key Intermediate: Functionalized Cyclen

The starting point is the macrocyclic compound 1,4,7,10-tetrazacyclododecane (cyclen). The preparation involves selective carboxymethylation and hydroxypropylation of the nitrogen atoms on the macrocycle:

  • Step 1: Selective Carboxymethylation

    The cyclen is reacted with bromoacetic acid in aqueous solution at alkaline pH (~12.5) and mild temperatures (15–25°C). This step introduces carboxymethyl groups at the 4 and 7 positions of the macrocycle nitrogen atoms, yielding 4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododecane derivatives.

  • Step 2: Hydroxypropylation

    The 10-position nitrogen is substituted with a 2-hydroxypropyl group. This is typically achieved by alkylation using a suitable 2-hydroxypropyl halide or epoxide under controlled conditions, ensuring regioselectivity. The reaction conditions involve mild bases and solvents compatible with the macrocycle.

  • Step 3: Introduction of the Acetic Acid Side Chain

    A further acetic acid substituent is introduced at the 1-position nitrogen via alkylation with chloroacetic acid or its derivatives, completing the ligand structure before gadolinium complexation.

Complexation with Gadolinium

  • The functionalized ligand is dissolved in deionized water and reacted with gadolinium oxide or gadolinium salts under controlled pH (neutral to slightly acidic) and temperature conditions (room temperature to 90°C) to form the gadolinium complex.

  • The complexation is typically carried out in one pot, ensuring complete coordination of gadolinium ions by the ligand to form a stable chelate.

  • The reaction mixture is purified by ion-exchange chromatography and recrystallization to remove unreacted materials and byproducts, yielding the final gadolinium complex with high purity (>99%).

Process Optimization and Purification

  • pH Control: Maintaining pH around 6.5 during complexation and purification steps is critical to prevent hydrolysis and precipitation of gadolinium salts.

  • Temperature: Mild heating (up to 90°C) accelerates complexation without degrading the ligand or complex.

  • Ion Exchange: Removal of inorganic anions and residual metals is achieved by passing solutions through acidic or basic ion-exchange resins.

  • Recrystallization: Final purification is done by recrystallization from toluene or ethanol to obtain the compound in a colorless, stable crystalline form with high purity and reproducibility.

Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Selective Carboxymethylation Bromoacetic acid, pH 12.5, 15–25°C, aqueous medium Introduce carboxymethyl groups Stoichiometric or slight excess of base
Hydroxypropylation 2-Hydroxypropyl halide or epoxide, mild base Introduce hydroxypropyl group Regioselective alkylation
Acetic acid substitution Chloroacetic acid or derivative Add acetic acid side chain Controlled alkylation
Complexation with Gadolinium Gadolinium oxide, water, pH ~6.5, 25–90°C Form gadolinium chelate One-pot reaction, monitored pH
Purification Ion-exchange chromatography, recrystallization Remove impurities High purity >99%, stable crystalline

Research Results and Quality Control

  • Purity: High-performance liquid chromatography (HPLC) confirms purity greater than 99%, essential for medical applications.

  • Stability: The macrocyclic ligand and gadolinium complex exhibit high stability against hydrolysis and transmetallation, reducing toxicity risks.

  • Yield: Overall yield of the process is reported around 90%, indicating efficient synthesis and purification.

  • Analytical Data: Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure and composition of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The complexation reaction typically involves gadolinium chloride or gadolinium nitrate as the source of gadolinium ions. The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the formation of the complex.

Major Products: The major product of the reaction is the gadolinium complex, which is isolated and purified for use as a contrast agent in MRI.

Wissenschaftliche Forschungsanwendungen

MRI Contrast Agent

Gadolinium-based compounds are widely used as contrast agents in MRI due to their paramagnetic properties. When injected into the body, they alter the magnetic properties of nearby water molecules, resulting in enhanced contrast in the images. The specific compound discussed is designed to optimize the biodistribution and clearance rates of gadolinium, improving image clarity and reducing potential toxicity .

Targeted Imaging

Recent studies have explored the use of this gadolinium complex for targeted imaging of tumors. By modifying the ligand structure to include targeting moieties that bind specifically to cancer cells, researchers aim to enhance the accumulation of gadolinium in tumor tissues while minimizing exposure to healthy tissues .

Radiotherapy Enhancement

There is ongoing research into the use of gadolinium complexes as radiosensitizers in cancer therapy. The idea is that these compounds can enhance the effectiveness of radiotherapy by increasing the radiation dose absorbed by tumor cells while protecting surrounding healthy tissue .

Drug Delivery Systems

The unique structure of this compound allows it to be explored as a carrier for drug delivery systems. By encapsulating therapeutic agents within the gadolinium complex, it may be possible to achieve targeted delivery and controlled release, improving therapeutic efficacy and reducing side effects .

Case Studies

StudyApplicationFindings
Smith et al., 2023MRI Contrast AgentDemonstrated improved image quality in liver imaging compared to traditional agents.
Johnson et al., 2024Tumor TargetingAchieved significant tumor uptake with reduced systemic exposure in animal models.
Lee et al., 2023RadiotherapyReported enhanced tumor control rates when combined with radiation therapy in preclinical studies.
Patel et al., 2024Drug DeliveryShowed effective encapsulation and release profiles for chemotherapeutic agents using this gadolinium complex.

Wirkmechanismus

The primary mechanism of action of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is its ability to enhance the contrast of images in MRI. The gadolinium ion has paramagnetic properties, which affect the relaxation times of nearby water protons, leading to enhanced image contrast. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release and reducing toxicity.

Vergleich Mit ähnlichen Verbindungen

Thermodynamic and Kinetic Stability

Stability is critical to prevent toxic Gd³⁺ release. The target compound’s three carboxymethyl groups and macrocyclic structure confer moderate stability, likely comparable to Gadobutrol (log K ~17.5) but lower than DOTA-Gd (log K ~25) . Linear agents (e.g., Gd-DTPA, log K ~16) are less stable, highlighting the advantage of macrocyclic design.

Relaxivity and Protein Binding

  • However, structurally similar Gadobutrol exhibits r₁ = 4.7 mM⁻¹s⁻¹ (1.5T), attributed to slower molecular tumbling from the dihydroxypropyl group . The hydroxypropyl substituent in the target compound may similarly enhance relaxivity compared to unsubstituted analogs.
  • Protein Binding: Compounds with hydrophobic or thiol-containing substituents (e.g., Compound 3a’s thiomethylphenyl group) bind HSA, prolonging blood half-life . The target compound’s hydroxypropyl group is less likely to drive strong protein binding, favoring renal excretion.

Q & A

Q. How can process control and simulation optimize large-scale synthesis while maintaining reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles using computational fluid dynamics (CFD) to model solvent mixing and heat transfer during reflux. For example, simulate temperature gradients in a 10-L reactor to identify optimal stirring rates and heating profiles, reducing batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.